molecular formula C37H44O6Si B12853769 Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside CAS No. 80312-55-6

Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside

Cat. No.: B12853769
CAS No.: 80312-55-6
M. Wt: 612.8 g/mol
InChI Key: PTUOHXMVVREBBG-MANRWTMFSA-N
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Description

Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside is a valuable compound used in the synthesis of various glycosides and oligosaccharides. It plays a crucial role in the biomedical industry by enabling the development of drugs for studying diseases related to abnormal carbohydrate metabolism, such as diabetes and glycogen storage disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside typically involves the condensation of 2,3,4,6-tetra-O-benzyl-d-glucono-1,5-lactone with bis-O-(trimethylsilyl)-1,2-diols in the presence of trimethylsilyl trifluoromethanesulfonate as the catalyst . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of efficient catalysts and reaction conditions would be crucial to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

    Reduction: Used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Commonly used to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as N-bromosuccinimide (NBS) are used under controlled conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) can be employed.

    Substitution: Various alkyl halides and bases are used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside is extensively used in scientific research, particularly in the fields of:

    Chemistry: As a building block for synthesizing complex glycosides and oligosaccharides.

    Biology: In the study of carbohydrate metabolism and related diseases.

    Medicine: For developing drugs targeting metabolic disorders such as diabetes and glycogen storage diseases.

    Industry: Used in the production of various biochemical products and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside involves its role as a glycosyl donor. It participates in glycosylation reactions, where it transfers a glycosyl group to an acceptor molecule. This process is facilitated by the presence of trimethylsilyl and benzyl protecting groups, which enhance the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
  • Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside
  • 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate

Uniqueness

Trimethylsilyl-2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside is unique due to its combination of trimethylsilyl and benzyl protecting groups, which provide enhanced stability and reactivity compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and biomedical research.

Properties

CAS No.

80312-55-6

Molecular Formula

C37H44O6Si

Molecular Weight

612.8 g/mol

IUPAC Name

trimethyl-[(2S,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxysilane

InChI

InChI=1S/C37H44O6Si/c1-44(2,3)43-37-36(41-27-32-22-14-7-15-23-32)35(40-26-31-20-12-6-13-21-31)34(39-25-30-18-10-5-11-19-30)33(42-37)28-38-24-29-16-8-4-9-17-29/h4-23,33-37H,24-28H2,1-3H3/t33-,34-,35+,36-,37+/m1/s1

InChI Key

PTUOHXMVVREBBG-MANRWTMFSA-N

Isomeric SMILES

C[Si](C)(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

C[Si](C)(C)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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